[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a heterocyclic amine featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound’s unique structure, with both ethyl and fluoro substituents, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and fluoro groups are introduced via substitution reactions.
Coupling of Pyrazole Rings: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyrazole rings or the fluoro substituent, potentially yielding dihydropyrazoles or defluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Dihydropyrazoles or defluorinated compounds.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of tautomerism and conformational preferences .
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives .
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The presence of both ethyl and fluoro groups may enhance the compound’s pharmacokinetic properties .
Industry
In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole rings can engage in hydrogen bonding and π-π interactions, while the fluoro group can enhance binding affinity through electronic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluoro substituent and the second pyrazole ring.
1-ethyl-5-fluoro-1H-pyrazole: Similar but lacks the second pyrazole ring and the methylene bridge.
1-ethyl-3-methyl-5-fluoro-1H-pyrazole: Contains both ethyl and fluoro groups but lacks the second pyrazole ring.
Uniqueness
The presence of two pyrazole rings, each with distinct substituents, makes [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine unique.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-4-18-9-12(10(3)17-18)7-15-6-11-8-16-19(5-2)13(11)14/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
SDUWVCLXGOQMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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